N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a chemical compound characterized by the molecular formula C11H12N4OS2 and a molecular weight of 280.4 g/mol. This compound features a thiadiazole ring, a pyridine moiety, and a carboxamide functional group, which contribute to its diverse chemical properties and potential biological activities. The compound is typically utilized in research settings due to its unique structure and properties, including a purity level of approximately 95%.
The chemical reactivity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide can be attributed to the presence of functional groups such as the carboxamide and thiadiazole. Key reactions include:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide exhibits notable biological activities. Preliminary studies suggest that it may possess:
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide typically involves several steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide has several applications:
Studies on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide have focused on its interactions with various biological targets:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide. A comparison highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine | Cyclopropyl group instead of ethyl | Different steric effects impacting biological activity |
| N-(5-methylthio-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine | Methylthio group addition | Changes in electronic properties affecting reactivity |
| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-pyrimidinylacetamide | Pyrimidine substitution | Variations in biological activity due to different heterocycles |
The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological properties compared to these analogs.